molecular formula C7H8N4 B7901762 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine

1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine

Cat. No.: B7901762
M. Wt: 148.17 g/mol
InChI Key: QQDVLVRFQSBRRK-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Academic Inquiry

Fused heterocyclic systems, which consist of two or more rings sharing at least one common atom, are a cornerstone of modern organic and medicinal chemistry. airo.co.infiveable.me These structures are prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. airo.co.in Their rigid frameworks and diverse electronic properties, arising from the presence of heteroatoms like nitrogen, oxygen, and sulfur, allow for specific interactions with biological targets. fiveable.me The synthesis of these complex molecules is an active area of research, with methodologies such as cyclization reactions, Diels-Alder reactions, and ring-closing metathesis being employed to construct these intricate scaffolds. airo.co.in The ability to introduce various functional groups onto the fused heterocyclic core allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules. airo.co.in

The Imidazo[4,5-c]pyridine Scaffold: Structural Attributes and Research Relevance

The imidazo[4,5-c]pyridine scaffold is an isomeric form of imidazopyridine, characterized by the fusion of an imidazole (B134444) ring to the 'c' face of a pyridine (B92270) ring. nih.gov This arrangement results in a bicyclic system with unique electronic and steric properties. The structural similarity of the imidazopyridine core to naturally occurring purines has driven extensive investigation into its therapeutic potential. nih.gov

The imidazo[4,5-c]pyridine nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com Derivatives of this scaffold have been investigated for a range of biological activities. nih.govnih.gov The nitrogen atoms within the bicyclic system can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. mdpi.com The planar nature of the aromatic system also allows for π-π stacking interactions. mdpi.com

Positioning of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine within Imidazopyridine Chemistry

This compound is a specific derivative of the imidazo[4,5-c]pyridine core. The key structural features of this compound are:

An imidazo[4,5-c]pyridine bicyclic core.

A methyl group substituted at the N1 position of the imidazole ring.

An amine group substituted at the C6 position of the pyridine ring.

The presence and position of these substituents significantly influence the molecule's chemical properties and potential interactions. The methyl group at N1 prevents tautomerization and can influence the molecule's lipophilicity and metabolic stability. The amine group at C6 is a key functional group that can participate in hydrogen bonding and act as a nucleophile or a base, making it a critical point for further chemical modification or biological interaction.

The synthesis of such substituted imidazo[4,5-c]pyridines often involves multi-step sequences starting from appropriately substituted pyridine precursors. nih.gov The strategic introduction of the methyl and amine groups is crucial for developing compounds with specific research applications.

Physicochemical Properties of this compound

While a comprehensive experimental profile for this compound is not extensively detailed in publicly available literature, its properties can be inferred from related structures and computational predictions.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
XLogP3 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 148.07489719 g/mol
Monoisotopic Mass 148.07489719 g/mol
Topological Polar Surface Area 64.6 Ų
Heavy Atom Count 11
Complexity 158

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVLVRFQSBRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(C=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Structural Elucidation and Spectroscopic Characterization of 1 Methyl 1h Imidazo 4,5 C Pyridin 6 Amine and Its Analogs

X-Ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is not publicly available, analysis of closely related analogs provides significant insight into the expected solid-state conformation.

The crystallographic parameters of a compound, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, define the fundamental repeating unit of the crystal lattice. For instance, the analog, 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, crystallizes in a monoclinic system. nih.gov The determination of the space group provides crucial information about the symmetry elements present within the crystal.

A representative example of crystallographic data for a methylated imidazo[4,5-c]pyridine derivative is presented in the table below. This data for an analog suggests that this compound would likely also exhibit a well-ordered crystalline structure.

Crystallographic ParameterValue for 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9368 (3)
b (Å)17.2369 (4)
c (Å)10.3805 (3)
β (°)114.216 (4)
Volume (ų)1458.33 (7)
Z4

This table presents data for an analog to illustrate typical crystallographic parameters for this class of compounds.

The imidazo[4,5-c]pyridine core is generally observed to be nearly planar. In the case of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, the imidazo[4,5-c]pyridine ring system shows only a very slight deviation from planarity. nih.gov

A critical feature of the solid-state structure of these compounds is the extensive network of hydrogen bonds. In the aforementioned chloro-substituted analog, intermolecular N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov These dimers are further connected by π–π stacking interactions between the imidazole (B134444) rings. nih.gov For this compound, the presence of the 6-amino group is expected to introduce additional N—H donors, leading to a robust hydrogen-bonding network, likely involving N—H⋯N interactions between the amino group and the nitrogen atoms of the pyridine (B92270) or imidazole rings of adjacent molecules. These interactions are crucial in stabilizing the crystal lattice and influencing the compound's physical properties.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.

Infrared spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the characteristic vibrations within a molecule. While a specific, fully assigned IR spectrum for this compound is not available in the literature, the expected spectral features can be inferred from its structural components and comparison with analogs.

Key expected IR absorption bands for this compound would include:

N-H stretching vibrations from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methyl group, expected around 2900-3100 cm⁻¹.

C=N and C=C stretching vibrations of the imidazo[4,5-c]pyridine ring system, which would produce a series of bands in the 1400-1650 cm⁻¹ region.

N-H bending vibrations of the amino group, generally found near 1600 cm⁻¹.

C-N stretching vibrations within the heterocyclic rings.

The IR spectrum of the related compound 1-methyl-1H-imidazole shows characteristic absorptions that can be correlated to the imidazole portion of the target molecule. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C=N stretching modes of the aromatic rings.

For the parent compound, 1H-imidazo[4,5-c]pyridine, a detailed vibrational analysis has been conducted, providing a solid foundation for interpreting the spectra of its derivatives.

A thorough understanding of the vibrational spectra requires the assignment of specific absorption bands to particular molecular motions. This is often achieved with the aid of computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and their corresponding motions.

Potential Energy Distribution (PED) analysis is a computational tool that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a given normal mode of vibration. For the parent 1H-imidazo[4,5-c]pyridine, PED analysis has been used to identify the normal modes that are unique to the imidazopyridine skeleton. This analysis reveals that many of the observed vibrational bands are not pure stretching or bending motions but are instead complex mixtures of several types of internal coordinates. For this compound, a similar analysis would be expected to show significant contributions from the methyl and amino group vibrations coupled with the modes of the heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound and its analogs, ¹H and ¹³C NMR spectroscopy provide definitive information regarding the molecular framework, including the position of the methyl group and the substitution pattern on the heterocyclic core.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals for the aromatic protons of the imidazopyridine core, the protons of the N-methyl group, and the amine protons. The chemical shifts (δ), multiplicities, and coupling constants (J) of these protons are highly informative for structural confirmation.

In a typical ¹H NMR spectrum of an imidazo[4,5-c]pyridine derivative, the protons on the pyridine and imidazole rings resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. For instance, the amino group at the C6 position is expected to cause an upfield shift of the adjacent aromatic protons due to its electron-donating nature.

The N-methyl group typically appears as a sharp singlet in the upfield region of the spectrum, usually around δ 3.5-4.0 ppm. The integration of this signal corresponds to three protons, confirming the presence of the methyl group. The protons of the primary amine group (NH₂) at the C6 position can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Analogs of this compound

CompoundSolventChemical Shifts (δ, ppm) and MultiplicitiesReference
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆7.78 (d, J = 5.5 Hz, 1H), 7.68 – 7.62 (m, 2H), 7.61 (d, J = 1.9 Hz, 1H), 7.60 – 7.53 (m, 5H), 7.53 – 7.46 (m, 1H), 6.48 (d, J = 5.5 Hz, 1H), 4.96 (s, 2H, NH₂) uctm.edu
4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆7.70 (d, J = 5.9 Hz, 1H), 7.60 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 8.2 Hz, 2H), 6.98 (d, J = 5.9 Hz, 1H), 4.73 (s, 2H, NH₂), 1.72 (s, 9H, t-butyl) nih.gov

This table presents data for analogous compounds to illustrate typical spectral features.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazopyridine ring typically resonate in the downfield region of the spectrum, from approximately δ 110 to 160 ppm. The chemical shifts of the carbons are sensitive to the nature of the substituents. The carbon atom attached to the amino group (C6) is expected to be shielded, resulting in an upfield shift compared to the unsubstituted parent compound. The carbons of the imidazole ring also show characteristic chemical shifts.

For related imidazo[4,5-c]pyridin-2-one analogs, ¹³C NMR data provides a reference for the expected chemical shift ranges. For example, in 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, the aromatic and heterocyclic carbons appear between δ 96.76 and 152.17 ppm. uctm.edu Similarly, for 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one, these carbons are found in the range of δ 100.12 to 152.86 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for Analogs of this compound

CompoundSolventChemical Shifts (δ, ppm)Reference
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 uctm.edu
4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆152.86, 144.09, 140.93, 136.17, 133.67, 133.12, 130.44, 129.23, 110.24, 100.12, 58.95 (C-t-butyl), 29.26 (CH₃-t-butyl) nih.gov

This table presents data for analogous compounds to illustrate typical spectral features.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₈N₄.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 149.0827, corresponding to the molecular formula C₇H₉N₄⁺.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the imidazopyridine core can lead to characteristic daughter ions. For example, the loss of small neutral molecules such as HCN or N₂ is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. The fragmentation of the N-methyl group could also be observed.

For related imidazo[4,5-c]pyridin-2-one derivatives, electrospray ionization (ESI) mass spectrometry has been used to identify the protonated molecular ions. For instance, the [M+H]⁺ ion for 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one was observed at m/z 336.77. uctm.edu For 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one, the [M+H]⁺ ion was detected at m/z 317.06. nih.gov

Table 3: Predicted and Analog Mass Spectrometry Data

CompoundIonization ModeCalculated m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Reference
This compoundESI149.0827 (for C₇H₉N₄⁺)-N/A
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneESI337.0856 (for C₁₈H₁₄ClN₄O⁺)336.77 uctm.edu
4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneESI317.1173 (for C₁₅H₁₈ClN₄O⁺)317.06 nih.gov

This table includes predicted data for the target compound and observed data for analogous structures to provide context.

Advanced Computational Chemistry and Theoretical Investigations of Imidazo 4,5 C Pyridine Systems

Density Functional Theory (DFT) Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems due to its balance of accuracy and computational cost. For imidazo[4,5-c]pyridine derivatives, DFT methods are extensively used to predict a wide range of properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For the imidazo[4,5-c]pyridine scaffold, studies using methods like B3LYP with basis sets such as 6-311G(2d,2p) have been employed to optimize molecular geometries. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related derivative, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, the imidazo[4,5-c]pyridine ring system was found to be nearly planar. nih.gov The optimized geometry is the starting point for analyzing the electronic structure.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Properties for Imidazopyridine Systems

Property Description Typical Method Relevance
Optimized Geometry Provides bond lengths (Å) and angles (°) for the lowest energy conformation. B3LYP/6-31G(d,p) researchgate.net Foundation for all other computational analyses.
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. DFT/B3LYP nih.gov Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. DFT/B3LYP nih.gov Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. DFT/B3LYP nih.gov Correlates with chemical stability and reactivity.
MEP Map Visualizes electron density distribution, highlighting positive and negative regions. DFT/B3LYP nih.gov Predicts sites for hydrogen bonding and other non-covalent interactions.

This table is illustrative, based on typical DFT studies of related heterocyclic systems.

DFT calculations can accurately predict vibrational spectra (Infrared and Raman). Theoretical frequency calculations are vital for assigning the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can correlate specific molecular motions (stretching, bending, and torsional modes) with spectral peaks. researchgate.net

For example, studies on related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine structures have used the B3LYP method to simulate their vibrational spectra. researchgate.netresearchgate.net This allows for the identification of characteristic frequencies for the imidazopyridine core, as well as modes associated with specific substituents, such as the methyl and amine groups in 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. The presence of intermolecular hydrogen bonds, which significantly affects N-H and C=N stretching frequencies, can also be modeled and analyzed. researchgate.net

Table 2: Examples of Calculated Vibrational Modes for Imidazopyridine Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretch 3100-3500 Stretching vibration of the amine or imidazole (B134444) N-H bond.
C-H Stretch (Aromatic) 3000-3100 Stretching of C-H bonds in the pyridine (B92270) and imidazole rings.
C-H Stretch (Aliphatic) 2850-3000 Stretching of C-H bonds in the methyl group.
C=N/C=C Stretch 1450-1650 Ring stretching vibrations of the fused heterocyclic system.
N-H Bend 1550-1650 Bending motion of the amine group.

Frequencies are approximate and based on general findings for related heterocyclic amines.

Imidazo[4,5-c]pyridines can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms in the heterocyclic rings. DFT calculations are crucial for determining the relative stabilities of these tautomers by comparing their computed total energies. nih.gov For the parent imidazo[4,5-b]pyridine, studies have shown that the tautomer with the hydrogen atom on the imidazole nitrogen is generally more stable than the form where it resides on a pyridine nitrogen. nih.gov The specific position of substituents can, however, influence this preference.

Similarly, DFT is used to predict the most likely site of protonation by calculating the proton affinity for each potential basic site (the nitrogen atoms). Studies on related imidazo[4,5-b]pyridine systems have consistently identified the unsaturated imidazole nitrogen as the most basic site and thus the most favorable for protonation. mdpi.com This is consistent with the higher intrinsic basicity of imidazole compared to pyridine. mdpi.com The computed gas-phase basicities provide a quantitative measure of this preference. mdpi.com For this compound, the primary amine group presents an additional site for protonation, and DFT can elucidate the energetic landscape for protonation across all available nitrogen atoms.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These methods are fundamental to modern drug discovery. The imidazo[4,5-c]pyridine scaffold is recognized as a "privileged structure" because its derivatives have shown activity against numerous biological targets, including various kinases. nih.govmdpi.com

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These approaches rely on analyzing a set of molecules known to be active against a specific target to derive a model that predicts the activity of new, untested compounds.

One common LBDD method is pharmacophore modeling . A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For imidazopyridine derivatives, pharmacophore models have been developed to identify key features for inhibiting targets like B-Raf kinase. mdpi.com

Another powerful LBDD technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) . In 3D-QSAR, the biological activities of a series of compounds are correlated with their 3D properties, such as steric and electrostatic fields. This creates a predictive model that can estimate the activity of novel analogs and visually guide the design of more potent molecules by showing which regions of the molecule are favorable or unfavorable for activity. mdpi.com These approaches have been successfully applied to imidazo[4,5-b]pyridine derivatives to design potent kinase inhibitors, demonstrating the utility of LBDD in optimizing this chemical scaffold. mdpi.com

Structure Activity Relationship Sar Studies of 1 Methyl 1h Imidazo 4,5 C Pyridin 6 Amine Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of imidazo[4,5-c]pyridine derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core. nih.govacs.org Modifications at the N1, C2, and C6 positions have been shown to profoundly influence the compound's interaction with its biological target, affecting both potency and selectivity. nih.govacs.orgnih.gov

Effects of N1 and C2 Substituents

Systematic exploration of substituents at the N1 and C2 positions of the imidazo[4,5-c]pyridine ring system has yielded critical insights into their role in biological activity.

For N1 substituents, studies on related imidazo[4,5-c]pyridin-2-one derivatives targeting Src family kinases revealed that a cyclopentyl group was optimal for inhibitory activity. nih.gov The SAR exploration involved synthesizing a series of derivatives with varied N1 substituents while keeping a 4-chlorophenyl group at the N3 position. The cyclopentyl group provided a significant enhancement in potency compared to other alkyl or aryl groups. nih.gov For example, compounds with N1-isobutyl and N1-cyclohexyl also showed activity, but the cyclopentyl-substituted analog consistently demonstrated a superior profile. nih.gov In contrast, bulky substituents like a tert-butyl group at the N1 position can also be well-tolerated in certain series. nih.gov

The C2 position is another critical site for modification. In a series of antiviral imidazo[4,5-c]pyridines, the introduction of a phenyl ring at the C2 position was a key feature. nih.gov However, further substitution on this phenyl ring had a significant impact; for instance, adding a fluorine atom led to a decrease in activity. nih.gov This suggests that both the presence and the electronic nature of the C2 substituent are crucial. In other related heterocyclic systems, the elimination of a methyl group at the C2 position of an imidazopyridine core resulted in a 3 to 25-fold reduction in antagonist activity, highlighting the sensitivity of this position to structural changes. nih.gov

Influence of C6 Substituents on Potency and Selectivity

The C6 position of the imidazo[4,5-c]pyridine core is a key vector for influencing potency and selectivity. Extensive SAR studies on 6-anilino imidazo[4,5-c]pyridin-2-ones as DNA-dependent protein kinase (DNA-PK) inhibitors have provided a detailed understanding of how substituents at this position modulate activity. nih.govacs.org

In this series, an unsubstituted 6-anilino derivative served as a starting point with moderate DNA-PK inhibition (IC₅₀ of 4 μM) and modest selectivity against related kinases like PI3Kα and mTOR. nih.govacs.org The introduction of substituents onto the C6-aniline ring dramatically altered both potency and selectivity. Key findings from these studies include:

Positional Importance : Substituents at the 2- and 4-positions of the aniline (B41778) ring were particularly effective at increasing potency for DNA-PK. nih.gov

Enhancing Potency and Selectivity : The addition of groups like 2-methyl or 4-methoxy on the aniline ring not only boosted DNA-PK inhibition but also significantly improved selectivity against PI3Kα (34–65-fold) and mTOR (87–244-fold). nih.gov

Impact of Specific Groups : A 2-morpholino substituent on the aniline ring was identified as a particularly potent modification, leading to a nanomolar DNA-PK inhibitor with excellent selectivity. nih.govmedchemexpress.com

These findings underscore that the C6-substituent plays a pivotal role in orienting the molecule within the target's binding site, and careful selection of these substituents is essential for achieving high potency and a desirable selectivity profile. nih.govacs.org

Compound No.C6-Anilino SubstituentDNA-PK IC₅₀ (µM)Selectivity vs. PI3Kα (fold)Selectivity vs. mTOR (fold)
6Unsubstituted4~3>23
-2-Methyl-EnhancedEnhanced
-4-Methoxy-EnhancedEnhanced
782-MorpholinonM rangeExcellentExcellent

Data derived from studies on 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as DNA-PK inhibitors. nih.govacs.orgresearchgate.net

Role of Electron-Rich Substituents in Enhancing Activity

The electronic properties of substituents significantly contribute to the biological activity of imidazo[4,5-c]pyridine derivatives. The introduction of electron-donating groups can enhance the basicity and metal-coordinating ability of the scaffold, which can translate to stronger interactions with biological targets. mdpi.com

Studies combining mass spectrometry and density functional theory (DFT) on related imidazo[4,5-b]pyridine systems have shown that electron-donating groups enhance the proton and metal dication affinities of the molecule. mdpi.com This increased affinity is often centered on the imidazole (B134444) nitrogen, which acts as a primary binding site. mdpi.com Enhancing the electron density of the heterocyclic system can therefore lead to more potent biological activity. For example, in a series of anti-HIV imidazo[4,5-b]pyridines, amide and sulfamide (B24259) groups, which can act as electron-donating through resonance, were found to be preferable in the para position of a C6-anilide moiety. mdpi.com Similarly, the strategic placement of hydroxyl groups, which are electron-donating, has been linked to increased antiglycation and antioxidative potential in imidazopyridine derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Response

X-ray crystallography studies on a related compound, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, revealed that an intramolecular N-H···N hydrogen bond helps to stabilize the molecular conformation. In the solid state, intermolecular N-H···O hydrogen bonds link molecules into dimers, which are further connected by π–π stacking interactions between the imidazole rings. Such interactions are crucial for defining the preferred conformation in a biological environment. The study also noted a dihedral angle of 4.87° between the imidazo[4,5-c]pyridine ring system and the terminal phenyl ring, indicating a relatively planar arrangement that could be important for fitting into a receptor's binding pocket.

DFT analysis on the isomeric imidazo[4,5-b]pyridine scaffold further supports the importance of conformation. These studies indicate that the presence of the pyridine (B92270) ring in proximity to the imidazole ring influences bond lengths and the orientation of appended phenyl rings, affecting the molecule's ability to interact with external targets. nih.gov The specific conformation adopted by a derivative directly correlates with its biological response, as it dictates the precise orientation of key interacting groups within the active site of a protein or enzyme.

Modulation of Receptor Agonism/Antagonism through Structural Modifications

Subtle structural modifications to the imidazo[4,5-c]pyridine scaffold can dramatically alter the nature of its interaction with a receptor, switching the biological response from agonism to antagonism, or vice versa. This phenomenon, known as antagonism/agonism modulation, is a powerful tool in drug design. nih.gov

This principle has been demonstrated in research on I₁-imidazoline receptor (I₁-IR) ligands, where the introduction of specific substituents onto the phenyl ring of a known antagonist was able to convert it into an agonist. nih.gov The initial antagonist was modified by adding an ortho phenyl substituent, which was hypothesized to engage in additional π–π interactions with an aromatic cluster in the I₁-IR binding site, thereby triggering an agonist response. nih.gov The efficacy of this switch was dependent on the physicochemical properties of the substituent; for instance, only groups with strong aromaticity were able to induce the desired agonist activity. nih.gov

This concept is directly applicable to the imidazo[4,5-c]pyridine framework. By strategically modifying substituents at positions like C2 and C6, it is possible to fine-tune the molecule's interaction with a target receptor. For example, a particular substituent might introduce a steric clash that prevents the receptor from adopting its active conformation (antagonism), while a different substituent might form a key hydrogen bond that stabilizes the active state (agonism). This highlights how SAR studies not only guide the optimization of potency but also enable the precise modulation of the functional biological outcome. nih.govnih.gov

Pharmacological Mechanisms and Biological Target Interactions of Imidazo 4,5 C Pyridine Derivatives

Kinase Inhibition Mechanisms and Specificity

Imidazo[4,5-c]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Inhibition of Cellular Signaling Pathways Involved in Disease Progression

Derivatives of the imidazo[4,5-c]pyridine scaffold have been shown to interfere with cellular signaling pathways that are critical for the growth and survival of cancer cells. For instance, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs). nih.gov These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. By inhibiting SFKs, these compounds can disrupt these oncogenic signaling cascades. nih.gov

Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, have been found to inhibit the PI3K/Akt/mTOR pathway. nih.gov This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. nih.gov Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis in cancer cells.

A selenylated imidazo[1,2-a]pyridine, IP-Se-06, has been shown to modulate the intracellular redox state and inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells, leading to antiproliferative effects and apoptosis.

While these findings are promising, it is important to note that the specific effects of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine on these signaling pathways have not been reported.

Specific Kinase Targets (e.g., PARP, p110α)

The therapeutic potential of imidazo[4,5-c]pyridine derivatives is further highlighted by their specificity for certain kinase targets.

PARP Inhibition: Novel imidazo[4,5-c]pyridinecarboxamide derivatives have been designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1. ebi.ac.uk PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.

p110α Inhibition: The catalytic subunit p110α of phosphatidylinositol 3-kinase (PI3K) is a frequently mutated oncogene. While direct inhibition of p110α by This compound has not been documented, related imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors. nih.gov

Other Kinase Targets: The versatility of the imidazo[4,5-c]pyridine scaffold is demonstrated by its ability to target a range of other kinases. For example, trisubstituted imidazo[4,5-c]pyridines have been designed as inhibitors of Bruton's tyrosine kinase (BTK), a key regulator of B-cell development and activation. nih.gov Additionally, imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor metastasis and progression. nih.gov Other research has focused on the development of imidazo[4,5-b]pyridine derivatives as dual inhibitors of FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia. acs.org More recently, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases for the potential treatment of glioblastoma. nih.gov

Table 1: Investigated Kinase Targets of Imidazo[4,5-c]pyridine and Related Derivatives

Kinase Target Compound Class Finding Reference
Src Family Kinases (SFKs) Imidazo[4,5-c]pyridin-2-ones Identified as potent inhibitors with potential for glioblastoma treatment. nih.gov
PI3K/Akt/mTOR Imidazo[1,2-a]pyridines Inhibition of this pathway leads to anticancer effects. nih.gov
PARP-1 Imidazo[4,5-c]pyridinecarboxamides Designed as specific inhibitors for cancer therapy. ebi.ac.uk
Bruton's Tyrosine Kinase (BTK) Trisubstituted imidazo[4,5-c]pyridines Developed as inhibitors for applications in immunology and oncology. nih.gov
c-Met Kinase Imidazo[4,5-b]pyridines Showed potent inhibition, relevant for controlling tumor metastasis. nih.gov
FLT3/Aurora Kinases Imidazo[4,5-b]pyridines Developed as dual inhibitors for acute myeloid leukemia. acs.org

Receptor Binding and Modulation

In addition to kinase inhibition, imidazo[4,5-c]pyridine derivatives interact with various cell surface and intracellular receptors, leading to the modulation of their activity.

GABA-A Receptor Interactions

Gamma-aminobutyric acid type A (GABA-A) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the target of widely used drugs like benzodiazepines. nih.govmdpi.com While the direct interaction of This compound with GABA-A receptors has not been documented, the broader class of nitrogen-containing heterocyclic compounds, including imidazodiazepines, are known to act as positive allosteric modulators of these receptors. nih.gov These compounds bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased inhibitory neurotransmission. nih.gov The structural similarities between these compounds and imidazo[4,5-c]pyridines suggest a potential for interaction, though this remains to be experimentally verified for the specific compound .

Toll-like Receptor 7 (TLR7) Agonism and Immunomodulation

Toll-like receptor 7 (TLR7) is an intracellular receptor that plays a key role in the innate immune system by recognizing single-stranded RNA from viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immune responses. nih.gov Several small molecule agonists of TLR7 have been developed based on the imidazoquinoline scaffold, which is structurally related to imidazo[4,5-c]pyridine. nih.govnih.gov A recent patent application has also described novel imidazo[4,5-c]pyridine compounds as TLR7 agonists for cancer treatment, indicating that this scaffold can be effectively utilized to stimulate an anti-tumor immune response. acs.org These agonists have shown therapeutic potential in oncology and infectious diseases. nih.gov The specific activity of This compound as a TLR7 agonist has not been reported.

Adenosine (B11128) Receptor (A3AR) Positive Allosteric Modulation

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor involved in various physiological processes, including inflammation and cell proliferation. nih.gov Positive allosteric modulators (PAMs) of the A3AR are compounds that bind to a site on the receptor different from the orthosteric site for adenosine and enhance the receptor's response to its natural ligand. Research has identified 1H-imidazo[4,5-c]quinolin-4-amine derivatives as potent and effective positive allosteric modulators of the human A3AR. nih.govnih.gov These compounds have been shown to potentiate the efficacy of A3AR agonists. nih.gov Given the structural similarity, it is plausible that imidazo[4,5-c]pyridine derivatives could also act as A3AR modulators, but specific studies on This compound are lacking.

Table 2: Receptor Interactions of Imidazo[4,5-c]pyridine and Related Derivatives

Receptor Target Compound Class Pharmacological Action Reference
GABA-A Receptors Imidazodiazepines (related class) Positive Allosteric Modulation nih.govnih.gov
Toll-like Receptor 7 (TLR7) Imidazo[4,5-c]quinolines and Imidazo[4,5-c]pyridines Agonism, Immunomodulation nih.govnih.govacs.org
Adenosine A3 Receptor (A3AR) 1H-Imidazo[4,5-c]quinolin-4-amines Positive Allosteric Modulation nih.govnih.govnih.gov

Other Receptor Interactions (e.g., Histamine (B1213489) Receptors, Estrogen Receptor)

While the imidazopyridine scaffold is explored for a wide range of receptor targets, specific data on histamine receptor interactions for the this compound is not extensively detailed in the reviewed literature. However, research into other receptor systems, particularly the estrogen receptor, has yielded significant findings.

Estrogen Receptor (ER): Imidazopyridine derivatives have been identified as potent modulators of the estrogen receptor alpha (ERα), a key driver in breast cancer pathogenesis. nih.gov A scaffold hopping approach from a benzothiazole (B30560) compound led to the development of imidazopyridine-based molecules that act as selective estrogen receptor degraders (SERDs). nih.gov One prototype molecule, X15695, was found to efficiently degrade ERα, thereby attenuating estrogen-mediated gene expression. nih.gov This activity presents a promising avenue for therapies targeting ER-positive breast cancers, as SERDs are pure antagonists that downregulate ERα protein levels. nih.gov The development of an oral SERD is particularly significant, as it could overcome the limitations of existing treatments like fulvestrant, which requires intramuscular administration. nih.gov

Beyond direct ERα degradation, these compounds disrupt key protein-protein interactions. For instance, X15695 was shown to interfere with the p53-ER regulatory loop by disrupting the interaction between BAG1 and mortalin (GRP75), as well as the interaction between mutant p53 and BAG2. nih.gov This dual action on both ERα and p53 signaling pathways can lead to cell-cycle blockage and apoptosis in cancer cells. nih.gov

In addition to estrogen receptors, derivatives of the imidazo[4,5-c]pyridine core have been developed as high-affinity ligands for Corticotropin-Releasing Factor (CRF) receptors, suggesting their potential use as anti-anxiety agents. nih.gov Other research has focused on their role as agonists for Toll-like receptors (TLRs), which are involved in immune responses. google.comgoogle.com

Enzymatic Targets and Metabolic Pathway Interference

Imidazo[4,5-c]pyridine derivatives have been shown to interfere with crucial enzymatic pathways, demonstrating their potential as inhibitors for various therapeutic targets.

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase is a key enzyme in the biosynthesis of the fungal cell wall, making it an attractive target for antifungal agents. nih.govmdpi.com The enzyme regulates sugar metabolism and is responsible for producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital component for cell wall synthesis. nih.govmdpi.com Certain imidazo[4,5-c]pyridine derivatives have been identified as potential inhibitors of this enzyme, exhibiting notable antimicrobial activity when compared to reference drugs. nih.govmdpi.com Molecular docking analyses of related imidazopyridine compounds against Glucosamine-6-phosphate (GlcN-6-P) synthase have supported the potential for these scaffolds to exhibit significant bactericidal activity. nih.gov

Cathepsin S (CTSS) Inhibition

Cathepsin S (CatS) is a cysteine protease involved in the pathophysiology of numerous diseases, including autoimmune disorders and cancer. mdpi.comdntb.gov.ua Analogues of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S. nih.govnih.gov These compounds feature a stable thio-trapping nitrile "warhead" that effectively inhibits the enzyme. nih.gov Research has focused on optimizing these inhibitors to balance cellular activity with pharmacokinetic properties. nih.gov By adjusting the pKa of a basic nitrogen atom within the structure, researchers were able to develop compounds with excellent cell-based activity while avoiding undesirable accumulation in tissues like the spleen. nih.gov

Table 1: Cathepsin S Inhibition by Imidazo[4,5-c]pyridine Derivatives This table is for illustrative purposes based on findings that specific analogues were identified as potent inhibitors. Specific IC50 values for individual compounds were not detailed in the provided search results.

Compound Class Target Enzyme Key Structural Feature Observed Effect Reference
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues Cathepsin S (CTSS) Nitrile "warhead" Potent and selective inhibition in enzymatic and cellular assays. nih.gov
1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives Cathepsin S (CTSS) Basic nitrogen atom Optimization of pKa led to excellent cellular activity without tissue sequestration. nih.gov

Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) Inhibition

Decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for new antitubercular drugs. nih.govlongdom.org While research into DprE1 inhibitors has been extensive, studies have primarily focused on the imidazo[4,5-b]pyridine scaffold rather than the imidazo[4,5-c]pyridine isomer. nih.govnih.govresearchgate.net A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed potent in vitro activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Computational docking studies of these compounds revealed promising interactions with DprE1, suggesting they are likely to exhibit in vivo inhibitory activity. nih.govnih.gov Although these findings are for a different isomer, they highlight the general potential of the broader imidazopyridine chemical class as DprE1 inhibitors. longdom.org

Compound ID Scaffold In Vitro Activity (MIC) Target Organism Reference
5c 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine 0.6 µmol/L Mycobacterium tuberculosis (H37Rv) nih.govnih.gov
5g 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine 0.5 µmol/L Mycobacterium tuberculosis (H37Rv) nih.govnih.gov
5i 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine 0.8 µmol/L Mycobacterium tuberculosis (H37Rv) nih.govnih.gov
5u 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine 0.7 µmol/L Mycobacterium tuberculosis (H37Rv) nih.govnih.gov

Interaction with Macromolecules (DNA, RNA, Proteins)

The biological activity of imidazo[4,5-c]pyridine derivatives often stems from their interaction with essential macromolecules.

DNA: Derivatives with an imidazo[4,5-c]pyridin-2-one core have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK). acs.orgnih.gov DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. nih.gov By inhibiting this enzyme, these compounds can act as radiosensitizers, making cancer cells more vulnerable to radiation therapy. acs.orgnih.gov A scaffold-hopping strategy from a known kinase inhibitor led to the discovery of a novel class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors with high selectivity and potency. acs.org Some hybrid imidazole-pyridine derivatives have also been investigated for their ability to act as DNA intercalators, a mechanism common to many antitumoral drugs. eurekaselect.com

RNA: Certain imidazo[4,5-c]pyridine derivatives have demonstrated antiviral properties through interaction with viral RNA. One study found that a specific derivative was highly active and selective against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus. nih.gov The mechanism of action for this compound was determined to be its interaction with the viral RNA-dependent RNA polymerase, a key enzyme for viral replication. nih.gov

Proteins: Beyond the specific enzymes and receptors already discussed, imidazo[4,5-c]pyridine derivatives interact with a host of other proteins. For example, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), which are ideal targets for treating glioblastoma. nih.gov Molecular dynamics simulations revealed the binding patterns of the most active compounds within the ATP binding site of these kinases. nih.gov Other research has shown that imidazopyridine derivatives can disrupt protein-protein interactions, such as those involving the co-chaperone BAG1, which is relevant in both breast and prostate cancer. nih.gov

Medicinal Chemistry Applications and Future Research Directions for Imidazo 4,5 C Pyridine Scaffolds

Design Principles for Novel Bioactive Imidazo[4,5-c]pyridine Compounds

The foundational design principle for leveraging the imidazo[4,5-c]pyridine scaffold is its bioisosteric resemblance to natural purines. nih.gov This allows for competitive interaction with purinergic receptors and enzymes that process purine-like substrates. The development of novel bioactive compounds centers on strategic modifications to this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key design strategies include:

Substitution and Functionalization: The activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents. For instance, in the development of Src family kinase inhibitors for glioblastoma, replacing a pyrimidine (B1678525) ring with pyridine (B92270) and a pyrazole (B372694) ring with an imidazolone (B8795221) ring led to the creation of a new, effective hinge region junction. nih.gov

Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, thereby improving binding affinity. This was demonstrated in the design of antihypertensive agents where incorporating an indane ring into the structure provided a novel series of compounds with potent dual activity. nih.gov

Target-Oriented Synthesis: Synthesis is often guided by a specific biological target. For example, to develop antiviral agents against the Bovine Viral Diarrhea Virus (BVDV), modifications to the imidazo[4,5-c]pyridine scaffold were made to optimize interaction with the viral RNA-dependent RNA polymerase. nih.gov Similarly, for autoimmune applications, hybrids were designed to selectively inhibit Cathepsin S (CTSS) over Cathepsin K (CTSK), with an ethoxy group proving optimal for high activity. nih.gov

Cyclization and Condensation Reactions: The synthesis of the core scaffold itself relies on established chemical routes, most commonly involving the condensation and dehydration of pyridine-3,4-diamine with carboxylic acids or aldehydes under oxidative conditions. mdpi.comnih.gov Advanced methods, such as those catalyzed by ytterbium triflate, allow for high compatibility with numerous functional groups, enabling the creation of diverse compound libraries. nih.gov

Scaffold Derivatization for Therapeutic Potential

The imidazo[4,5-c]pyridine nucleus is a versatile scaffold that has been extensively derivatized to explore a wide range of therapeutic applications. nih.govmdpi.com Its structural similarity to purines allows it to modulate various biological pathways, making it a privileged structure in drug discovery. nih.gov Researchers have successfully synthesized numerous derivatives to develop agents with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.govmdpi.com

The imidazo[4,5-c]pyridine scaffold is a promising framework for the development of novel anticancer therapeutics. Its purine-like structure enables interaction with various targets crucial for cancer cell proliferation and survival. nih.gov

Kinase Inhibition: A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as potent inhibitors of Src family kinases (SFKs), which are implicated in the development of glioblastoma multiforme (GBM), the most aggressive form of brain cancer. nih.gov Several of these compounds exhibited submicromolar inhibition of Src and Fyn kinases and demonstrated significant antiproliferative activity against multiple GBM cell lines. nih.gov

PARP Inhibition: Derivatives of imidazo[4,5-c]pyridine have been identified as having moderate to good inhibitory activity against Poly (ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors are known to increase the sensitivity of tumor cells to chemotherapy. One such compound, when used in combination with temozolomide (B1682018), showed a significant increase in growth inhibition of human tumor cell lines compared to temozolomide alone. nih.gov

Mitotic Inhibition: Early research into imidazo[4,5-c]pyridines explored their potential as mitotic inhibitors, analogous to other active heterocyclic compounds. nih.gov Oxidative cyclization of diaminopyridines with aldehydes was a key synthetic route to produce these ring systems for biological evaluation. nih.gov

Table 1: Anticancer Activity of Selected Imidazo[4,5-c]pyridine Derivatives


Compound ClassTargetExample CompoundActivityCancer TypeReference
Imidazo[4,5-c]pyridin-2-oneSrc Family Kinases (SFKs)Compound 1sIC50 (Src): 0.08 µM IC50 (Fyn): 0.12 µMGlioblastoma (U87, U251, T98G) nih.gov
Imidazo[4,5-c]pyridinePARPCompound 9IC50: 8.6 nMBreast, Colon, Lung (in combination) nih.gov

The imidazo[4,5-c]pyridine scaffold has been investigated for the development of agents to combat bacterial and fungal pathogens, which pose a continuous challenge due to rising resistance. nih.govmdpi.com

Antimycobacterial Activity: Novel derivatives of imidazo[4,5-c]pyridine containing amide, urea, or sulfonamide functionalities have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. rsc.org Several compounds demonstrated significant in vitro activity, and the most potent ones also showed efficacy in in vivo animal models, reducing the bacterial load in lung and spleen tissues. rsc.org

Antifungal Targets: Glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall, has been identified as a potential molecular target for new imidazo[4,5-c]pyridine derivatives. nih.gov Compounds designed to inhibit this enzyme showed promising antimicrobial activity when compared against the reference drug fluconazole. nih.gov

Antibacterial Activity: The broader class of imidazopyridines has shown activity against various bacterial strains. nih.gov One derivative of the related imidazo[4,5-b]pyridine scaffold exhibited inhibitory effects on methionyl-tRNA synthase, an enzyme essential for bacterial protein synthesis. nih.gov

Table 2: Antimicrobial Activity of Selected Imidazo[4,5-c]pyridine Derivatives


Compound ClassTarget OrganismExample CompoundsActivityReference
Imidazo[4,5-c]pyridine-amide/urea/sulfonamideMycobacterium tuberculosisCompounds 21, 22, 23Active in vitro and in vivo (reduced bacterial load at 50 mg/kg)
Imidazo[4,5-c]pyridineFungiCompounds 13-17Good antimicrobial activity vs. fluconazole nih.gov

Derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as potent inhibitors of various viruses, presenting new avenues for antiviral therapies. nih.govmdpi.com

Pestivirus Inhibition: A series of imidazo[4,5-c]pyridines were developed and tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov Extensive modifications led to a highly active and selective compound that interacts with the viral RNA-dependent RNA polymerase (RdRp). nih.gov The presence of large substituents on the benzyl (B1604629) group was found to reduce activity. nih.gov

Classical Swine Fever Virus (CSFV): The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) was identified as a highly potent inhibitor of CSFV replication in vitro. nih.gov It showed a dose-dependent antiviral effect, and resistance studies revealed that the compound targets the viral NS5B protein, which encodes the RdRp. nih.gov This highlights the RdRp as a key target for this class of antiviral compounds. nih.govnih.gov

Table 3: Antiviral Activity of Selected Imidazo[4,5-c]pyridine Derivatives


CompoundTarget VirusActivity (EC50)Mechanism/TargetReference
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)Classical Swine Fever Virus (CSFV)0.8 - 1.6 µMRNA-dependent RNA polymerase (RdRp) nih.gov
Compound 27 (Imidazo[4,5-c]pyridine derivative)Bovine Viral Diarrhea Virus (BVDV)Highly active and selectiveRNA-dependent RNA polymerase (RdRp) nih.gov

The immunomodulatory potential of the imidazo[4,5-c]pyridine scaffold has been explored for treating inflammation and autoimmune diseases. nih.gov

Anti-inflammatory Effects: The related imidazo[4,5-b]pyridine scaffold has been studied for its ability to diminish inflammatory responses. nih.gov For instance, certain derivatives can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov This activity is relevant for conditions such as retinal ischemia, where inflammation plays a key role in tissue degeneration. nih.gov

Autoimmune Disease Targets: For autoimmune disorders, researchers have targeted Cathepsin S (CTSS), an enzyme involved in antigen presentation. By creating hybrids of known inhibitors, a series of 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives were developed. nih.gov One compound featuring an ethoxy group demonstrated high activity against CTSS (IC50 of 25 nM) while maintaining good selectivity over the related enzyme CTSK, suggesting its potential for treating autoimmune conditions. nih.gov

A novel class of imidazo[4,5-c]pyridin-4-one derivatives has been identified for its potential in treating hypertension and related metabolic conditions. nih.gov

Dual-Activity Agents: Researchers have successfully designed compounds that act as both angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. nih.gov This dual mechanism is desirable for treating hypertension, which is often linked with insulin (B600854) resistance. Starting from a known AT1 antagonist, structural modifications, including the introduction of an indane ring, led to a series of compounds with potent dual pharmacology. nih.gov The binding mode to the PPARγ ligand-binding domain was confirmed through X-ray crystallography. nih.gov One lead compound, 21b, was identified with potent dual activity and favorable drug-like properties. nih.gov

Table 4: Antihypertensive Activity of a Lead Imidazo[4,5-c]pyridin-4-one Derivative


CompoundTarget 1 ActivityTarget 2 ActivityReference
Compound 21bAT1 Receptor IC50: 7 nMPPARγ EC50: 295 nM (27% max agonism) rsc.org

Table of Mentioned Compounds


Compound NameCore Scaffold
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amineImidazo[4,5-c]pyridine
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)Imidazo[4,5-c]pyridine
Imidazo[4,5-c]pyridin-2-one derivativesImidazo[4,5-c]pyridine
1H-imidazo[4,5-c]pyridine-4-carbonitrile derivativesImidazo[4,5-c]pyridine
Imidazo[4,5-c]pyridin-4-one derivativesImidazo[4,5-c]pyridine
TemozolomideImidazotetrazine
FluconazoleTriazole

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, enabling the rational design and optimization of lead compounds. These computational techniques are applied to predict the biological activity of chemical compounds, thereby saving time and resources in the early stages of drug development. For the imidazo[4,5-c]pyridine scaffold, to which this compound belongs, such studies are instrumental in exploring the vast chemical space and identifying derivatives with enhanced potency and selectivity.

While specific chemoinformatic or QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are broadly applied to the imidazo[4,5-c]pyridine and related imidazopyridine scaffolds. mdpi.com These studies generally involve the development of mathematical models that correlate the structural or property descriptors of compounds with their biological activities.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational methods used to identify and design novel bioactive compounds. These approaches are particularly valuable for scaffolds like imidazo[4,5-c]pyridine, which are recognized for their therapeutic potential. mdpi.com The structural similarity of the imidazopyridine ring system to purines has made it an attractive target for biological investigations. mdpi.com

Virtual ligand screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This can be achieved through either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active ligand is used as a template to identify other compounds with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock and score potential ligands.

The design of novel ligands, such as derivatives of the imidazo[4,5-c]pyridine scaffold, often employs techniques like fragment-based drug design and de novo design. These methods allow for the construction of novel molecular architectures with desired pharmacological properties. For instance, the design of new imidazo[4,5-c]pyridin-2-one derivatives as potential kinase inhibitors was initiated by replacing the pyrimidine ring of a known inhibitor with a pyridine ring and the pyrazole ring with an imidazolone ring, based on the principle of bioisosterism. nih.gov

The following table outlines common in silico methods and their application in the context of designing and screening novel compounds based on a core scaffold.

Computational MethodDescriptionApplication in Drug Design
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Used to screen virtual libraries of compounds and to predict the binding mode and affinity of novel designed ligands.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.Can be used to screen for compounds that match the pharmacophore and to guide the design of new molecules with improved activity.
QSAR Modeling Develops mathematical relationships between the chemical structures of a series of compounds and their biological activities.Used to predict the activity of untested compounds and to optimize lead structures.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study the dynamic behavior of ligand-protein complexes.Provides insights into the stability of ligand binding and the conformational changes that may occur upon binding.

Q & A

Q. What in vitro and in silico approaches assess the carcinogenic potential of this compound?

  • Methodological Answer :
  • In vitro : Ames test (TA98 strain) with metabolic activation (S9 liver extract) to detect mutagenicity .
  • In silico : Docking studies with DNA adduct-forming enzymes (e.g., cytochrome P450 1A2) using AutoDock Vina. Compare binding energies to PhIP .

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